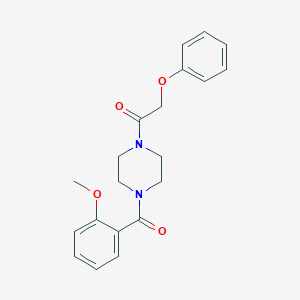![molecular formula C20H24N2O4S B247633 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for various laboratory experiments.
Mechanism Of Action
The mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with various receptors in the body. This compound has been shown to bind to serotonin receptors, dopamine receptors, and adrenergic receptors. It has been suggested that this compound can modulate the activity of these receptors, which can lead to various physiological effects.
Biochemical and Physiological Effects:
1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. This compound has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of various ion channels in the body. These effects can lead to various physiological effects such as increased heart rate, blood pressure, and body temperature.
Advantages And Limitations For Lab Experiments
The advantages of using 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments include its high potency, selectivity, and specificity. This compound has been shown to have a high affinity for various receptors in the body, which makes it an ideal candidate for various studies. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment for its handling.
Future Directions
There are various future directions for the use of 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine in scientific research. One potential direction is the study of its effects on various diseases such as depression, anxiety, and schizophrenia. This compound has been shown to have potential therapeutic effects on these diseases. Another potential direction is the study of its effects on various ion channels in the body. This can lead to the development of new drugs that can target these channels. Overall, the potential applications of this compound in scientific research are vast and exciting.
Conclusion:
In conclusion, 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have unique properties that make it an ideal candidate for various laboratory experiments. The study of this compound can lead to the development of new drugs and the understanding of various physiological processes in the body. The future directions for the use of this compound in scientific research are vast and exciting.
Synthesis Methods
The synthesis method of 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 1-(3-methylphenoxy)acetyl chloride with 4-(4-methylphenylsulfonyl)piperazine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound. The purity of the compound can be ensured by various purification techniques such as column chromatography.
Scientific Research Applications
1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been used as a tool to study the function of various receptors such as serotonin receptors, dopamine receptors, and adrenergic receptors. It has also been used to study the effects of drugs on these receptors.
properties
Product Name |
1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Molecular Formula |
C20H24N2O4S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H24N2O4S/c1-16-6-8-19(9-7-16)27(24,25)22-12-10-21(11-13-22)20(23)15-26-18-5-3-4-17(2)14-18/h3-9,14H,10-13,15H2,1-2H3 |
InChI Key |
JKKDWZPNFKMCCW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol](/img/structure/B247550.png)

![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B247558.png)
![2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone](/img/structure/B247561.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247563.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
![Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)




![[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-](/img/structure/B247577.png)
![4-[1-(3-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247580.png)
![4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247581.png)